1,2,3,4,5,6-Hexathia-8,14-diazacyclopentadecane-7,15-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexathia-8,14-diazacyclopentadecane-7,15-dithione is a complex organic compound characterized by its unique structure containing multiple sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexathia-8,14-diazacyclopentadecane-7,15-dithione typically involves the reaction of specific amines with sulfur-containing reagents under controlled conditions. One common method involves the use of diamines and sulfur donors in a cyclization reaction to form the desired compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexathia-8,14-diazacyclopentadecane-7,15-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione groups to thiols.
Substitution: The nitrogen and sulfur atoms in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,2,3,4,5,6-Hexathia-8,14-diazacyclopentadecane-7,15-dithione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfur content.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexathia-8,14-diazacyclopentadecane-7,15-dithione involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can disrupt biological processes in microorganisms, leading to antimicrobial effects. In therapeutic applications, the compound may interact with cellular pathways to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4,6,8,9,10-Hexathia-1,3,5,7-tetraphosphatricyclo [3.3.1.13,7]decane:
1,5,7-Triazabicyclo [4.4.0]dec-5-ene: Known for its strong basicity and catalytic properties.
Properties
CAS No. |
855956-23-9 |
---|---|
Molecular Formula |
C7H12N2S8 |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexathia-8,14-diazacyclopentadecane-7,15-dithione |
InChI |
InChI=1S/C7H12N2S8/c10-6-8-4-2-1-3-5-9-7(11)13-15-17-16-14-12-6/h1-5H2,(H,8,10)(H,9,11) |
InChI Key |
GMZDFIRXLPICGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=S)SSSSSSC(=S)NCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.